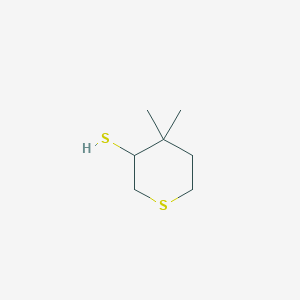![molecular formula C10H20ClNO B13325137 (8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)
(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Azaspiro[45]decan-2-yl)methanol hydrochloride is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between two rings, which imparts distinct three-dimensional properties and rigidity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.
化学反応の分析
Types of Reactions
(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the spirocyclic nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce carbonyl compounds back to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN) to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can regenerate the alcohol. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives.
科学的研究の応用
(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
- (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
- (8-Thia-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
Uniqueness
(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride stands out due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H20ClNO |
|---|---|
分子量 |
205.72 g/mol |
IUPAC名 |
8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c12-8-9-1-2-10(7-9)3-5-11-6-4-10;/h9,11-12H,1-8H2;1H |
InChIキー |
HQWUATJRJXHPOI-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCNCC2)CC1CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


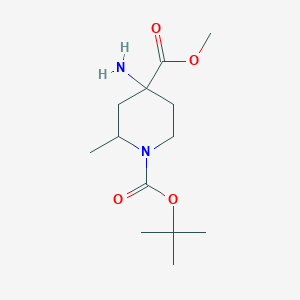
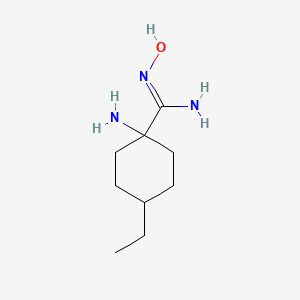
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
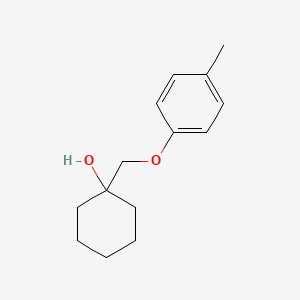
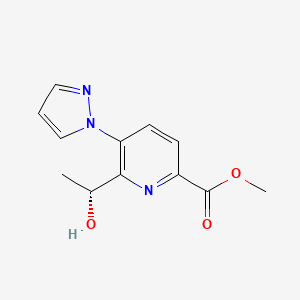


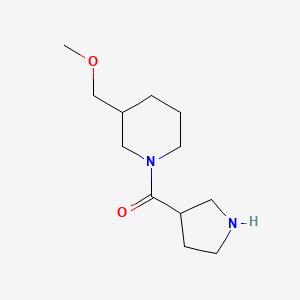
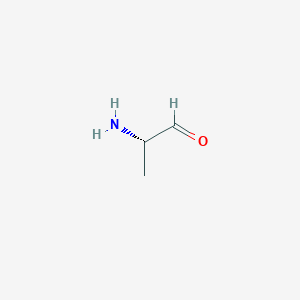
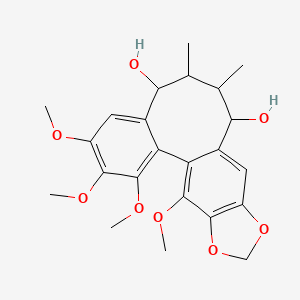
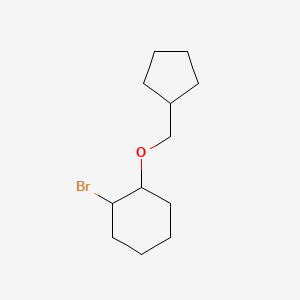
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
